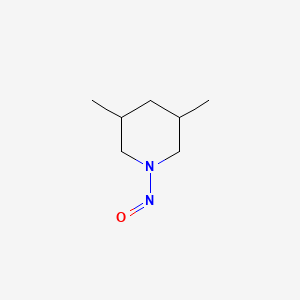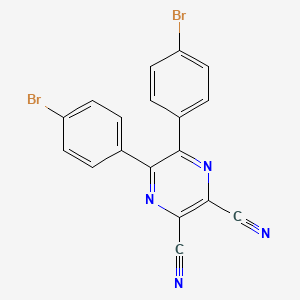
5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile is an organic compound with the molecular formula C18H8Br2N4 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of two bromophenyl groups and two cyano groups attached to the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a pyrazine-2,3-dicarbonitrile derivative with a bromophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants and facilitate reactions.
Solvents: Organic solvents like THF, DMF, and chloroform are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with different boronic acids can yield a variety of substituted pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile has several scientific research applications:
Materials Science: Used as a building block for the synthesis of organic semiconductors and conductive polymers.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Photocatalysis: Employed as a photoredox catalyst in visible-light mediated transformations.
Wirkmechanismus
The mechanism of action of 5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile depends on its specific application:
Photocatalysis: The compound absorbs visible light and undergoes photoexcitation, generating reactive intermediates that drive chemical transformations.
Biological Activity: The bromophenyl and cyano groups may interact with biological targets, disrupting cellular processes and leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile: Similar structure but with methoxythiophenyl groups instead of bromophenyl groups.
5,6-Bis(4-tert-butylphenyl)pyrazine-2,3-dicarbonitrile: Contains tert-butylphenyl groups, offering different steric and electronic properties.
5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile: Features methylphenyl groups, affecting its reactivity and solubility.
Uniqueness
5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile is unique due to the presence of bromine atoms, which can be readily substituted, making it a versatile intermediate for further functionalization. Its ability to participate in various cross-coupling reactions also enhances its utility in organic synthesis .
Eigenschaften
CAS-Nummer |
5015-35-0 |
|---|---|
Molekularformel |
C18H8Br2N4 |
Molekulargewicht |
440.1 g/mol |
IUPAC-Name |
5,6-bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H8Br2N4/c19-13-5-1-11(2-6-13)17-18(12-3-7-14(20)8-4-12)24-16(10-22)15(9-21)23-17/h1-8H |
InChI-Schlüssel |
LSKHCUUIHXQQLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=C(N=C2C3=CC=C(C=C3)Br)C#N)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


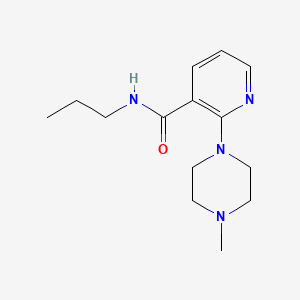


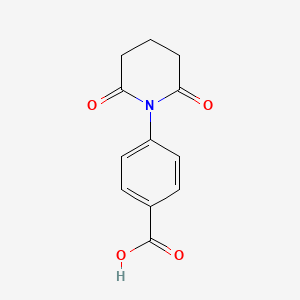
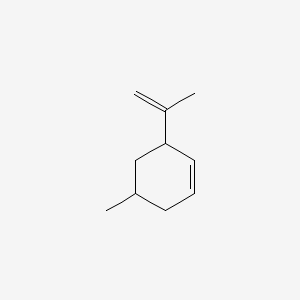
![1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14155964.png)
![2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol](/img/structure/B14155972.png)
![1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol](/img/structure/B14155979.png)
![3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14155983.png)
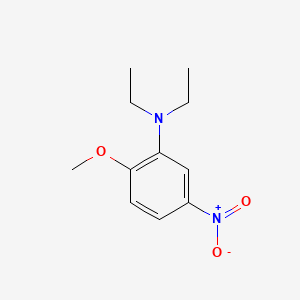
![N-[(4-Methylphenyl)methylene]methanamine](/img/structure/B14155987.png)
![8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl-](/img/structure/B14155990.png)
